molecular formula C13H12FNO3S B13594374 Ethyl2-[(2-fluorophenoxy)methyl]-1,3-thiazole-4-carboxylate

Ethyl2-[(2-fluorophenoxy)methyl]-1,3-thiazole-4-carboxylate

Cat. No.: B13594374
M. Wt: 281.30 g/mol
InChI Key: KHOVAUVLRQCICR-UHFFFAOYSA-N
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Description

Ethyl2-[(2-fluorophenoxy)methyl]-1,3-thiazole-4-carboxylate is a synthetic organic compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl2-[(2-fluorophenoxy)methyl]-1,3-thiazole-4-carboxylate typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and an α-haloketone.

    Introduction of the Fluorophenoxy Group: The fluorophenoxy group is introduced via a nucleophilic substitution reaction using 2-fluorophenol and an appropriate leaving group.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

Ethyl2-[(2-fluorophenoxy)methyl]-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazole ring to a thiazolidine ring.

    Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiazolidine derivatives.

    Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

Ethyl2-[(2-fluorophenoxy)methyl]-1,3-thiazole-4-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: It can be used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of Ethyl2-[(2-fluorophenoxy)methyl]-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenoxy group can enhance binding affinity, while the thiazole ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-oxo-4-phenylbutyrate: Another ester derivative with different biological activities.

    2-(2-Fluorophenoxy)pyridin-3-ylmethyl: A compound with a similar fluorophenoxy group but different core structure.

    Thiazole derivatives: Compounds with similar thiazole rings but different substituents.

Uniqueness

Ethyl2-[(2-fluorophenoxy)methyl]-1,3-thiazole-4-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluorophenoxy group enhances its potential for biological activity, while the thiazole ring provides a versatile scaffold for further modifications.

Properties

Molecular Formula

C13H12FNO3S

Molecular Weight

281.30 g/mol

IUPAC Name

ethyl 2-[(2-fluorophenoxy)methyl]-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C13H12FNO3S/c1-2-17-13(16)10-8-19-12(15-10)7-18-11-6-4-3-5-9(11)14/h3-6,8H,2,7H2,1H3

InChI Key

KHOVAUVLRQCICR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CSC(=N1)COC2=CC=CC=C2F

Origin of Product

United States

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